Navigating Chemical Space: A Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic Acid
Navigating Chemical Space: A Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzoxazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing targeted therapeutics. This guide focuses on a particularly strategic derivative: 7-Bromobenzo[d]oxazole-2-carboxylic acid . With a confirmed Chemical Abstracts Service (CAS) number of 944898-67-3 , this molecule is more than a mere building block; it is a versatile platform for library synthesis and lead optimization in drug discovery.[3]
The unique arrangement of functional groups—a carboxylic acid at the 2-position and a bromine atom at the 7-position—provides two orthogonal chemical handles for diversification. The carboxylic acid is primed for amide bond formation, a cornerstone of pharmaceutical synthesis, while the bromine atom is an ideal participant in modern cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space around the benzoxazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth look at its properties, synthesis, and strategic applications.
Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its application in research. The key physicochemical data for 7-Bromobenzo[d]oxazole-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 944898-67-3 | [3] |
| Molecular Formula | C₈H₄BrNO₃ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O | N/A |
| IUPAC Name | 7-bromobenzo[d]oxazole-2-carboxylic acid | N/A |
Synthesis and Mechanism: Constructing the Core
The synthesis of 2-substituted benzoxazoles is a well-established field in organic chemistry. A common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[4] For the specific synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, the logical starting materials would be 2-amino-6-bromophenol and a suitable two-carbon electrophile that can be oxidized to a carboxylic acid, or more directly, a derivative of oxalic acid.
A plausible and efficient synthetic route involves the condensation of 2-amino-6-bromophenol with an oxalic acid derivative (e.g., ethyl glyoxalate or oxalyl chloride) followed by cyclization. Several methods can drive the crucial cyclodehydration step, including thermal conditions, acid catalysis (e.g., methanesulfonic acid), or the use of coupling agents.[4][5] Microwave-assisted synthesis offers a rapid, solvent-free alternative that can significantly accelerate the reaction.[6][7]
The general mechanism involves an initial acylation of the more nucleophilic amino group of the 2-aminophenol, forming an intermediate N-acyl-2-aminophenol. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the activated carbonyl, and subsequent dehydration to yield the stable aromatic benzoxazole ring.
Strategic Applications in Drug Discovery
The true value of 7-Bromobenzo[d]oxazole-2-carboxylic acid lies in its capacity as a versatile scaffold for building libraries of complex molecules. The benzoxazole core itself is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][8] This molecule provides two key points for diversification to explore structure-activity relationships (SAR).
-
C2-Position (Carboxylic Acid): Amide Library Synthesis: The carboxylic acid is an ideal handle for amide coupling reactions. Using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a diverse library of amines can be readily coupled to the C2 position.[9][10] This allows for the exploration of interactions in the corresponding binding pocket of a biological target.
-
C7-Position (Bromine): C-C and C-N Bond Formation: The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions.[11] The Suzuki-Miyaura coupling, for instance, can be used to introduce a vast array of aryl or heteroaryl groups, which can modulate properties like solubility, cell permeability, and target engagement.[12][13] Similarly, Buchwald-Hartwig amination can be employed to install various amine substituents at this position.
This dual-handle approach enables a powerful strategy in drug discovery known as parallel synthesis, where libraries of compounds can be generated by systematically varying the substituents at both the C2 and C7 positions.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Synthesis of a 2-Substituted Benzoxazole via Acid-Catalyzed Condensation
This protocol describes a general method for the condensation of a 2-aminophenol with a carboxylic acid, which can be adapted for the synthesis of the title compound.[4][5]
Materials:
-
2-Amino-6-bromophenol (1.0 equiv)
-
Oxalic acid (1.1 equiv)
-
Methanesulfonic acid (3.0 equiv)
-
Toluene or Xylene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-6-bromophenol (1.0 equiv) and oxalic acid (1.1 equiv).
-
Add the solvent (e.g., toluene) to create a slurry (approx. 0.2-0.5 M concentration).
-
Carefully add methanesulfonic acid (3.0 equiv) to the stirred mixture.
-
Heat the reaction mixture to 110-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling of 7-Bromobenzo[d]oxazole-2-carboxylic Acid
This protocol provides a general procedure for coupling the carboxylic acid with a primary or secondary amine using EDC and an additive like NHS (N-Hydroxysuccinimide).[9]
Materials:
-
7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
NHS (N-Hydroxysuccinimide) (1.2 equiv)
-
Anhydrous DMF or DCM
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Add NHS (1.2 equiv) and EDC (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the 7-Bromo Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of the 7-bromo position with an arylboronic acid.[12][14]
Materials:
-
7-Bromo-2-(substituted amide)benzoxazole (from Protocol 2) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 7-bromo-benzoxazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
7-Bromobenzo[d]oxazole-2-carboxylic acid is a high-value building block for chemical and pharmaceutical research. Its "privileged" benzoxazole core, combined with two strategically placed, orthogonal functional groups, provides an efficient and versatile platform for the synthesis of diverse molecular libraries. By leveraging well-established synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling, researchers can systematically explore the chemical space around this scaffold to develop novel therapeutic agents and chemical probes. The protocols and strategic insights provided in this guide aim to empower scientists to fully exploit the potential of this powerful chemical tool.
References
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
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